molecular formula C25H33NO5 B11309063 7-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-8-methyl-4-propyl-2H-chromen-2-one

7-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B11309063
M. Wt: 427.5 g/mol
InChI Key: HHJIRPBCFIQOJU-UHFFFAOYSA-N
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Description

7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method is the Pechmann condensation, which is used to prepare substituted chromen-2-ones. This method involves the acid-catalyzed reaction of phenols with β-ketoesters under solvent-free conditions . The reaction parameters can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its complex structure, which allows for multiple functional modifications and diverse biological activities. Its combination of a chromen-2-one core with a decahydroisoquinoline moiety provides a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C25H33NO5

Molecular Weight

427.5 g/mol

IUPAC Name

7-[1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-1-oxopropan-2-yl]oxy-8-methyl-4-propylchromen-2-one

InChI

InChI=1S/C25H33NO5/c1-4-7-18-14-22(27)31-23-16(2)21(10-9-20(18)23)30-17(3)24(28)26-13-12-25(29)11-6-5-8-19(25)15-26/h9-10,14,17,19,29H,4-8,11-13,15H2,1-3H3

InChI Key

HHJIRPBCFIQOJU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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